1-Benzyl-3-p-tolyltriazene
Overview
Description
1-Benzyl-3-p-tolyltriazene is an organic compound belonging to the triazene class Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-p-tolyltriazene can be synthesized through the reaction of 4-methylphenylhydrazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-p-tolyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the triazene to amines.
Substitution: The phenylmethyl and 4-methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-p-tolyltriazene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential anticancer properties, as triazenes are known to exhibit cytotoxic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-p-tolyltriazene involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or DNA damage. This mechanism is particularly relevant in its potential anticancer applications, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-Triazene, 1-(4-methylphenyl)-3-(phenyl)-
- 1-Triazene, 1-(4-methylphenyl)-3-(methyl)-
- 1-Triazene, 1-(phenyl)-3-(phenylmethyl)-
Comparison: 1-Benzyl-3-p-tolyltriazene is unique due to the presence of both 4-methylphenyl and phenylmethyl groups. This structural feature imparts distinct chemical and biological properties compared to other triazenes. For example, the 4-methylphenyl group can enhance the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the phenylmethyl group can influence the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-(benzyldiazenyl)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-12-7-9-14(10-8-12)16-17-15-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCGEJKKDAJKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066244 | |
Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17683-09-9 | |
Record name | 1-(4-Methylphenyl)-3-(phenylmethyl)-1-triazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17683-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrobenzyl)-3-(4-tolyl)triazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017683099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-1-p-tolyltriazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary concern regarding the use of 1-Benzyl-3-p-tolyltriazene as an HPLC labeling reagent?
A: Research has shown that this compound exhibits strong mutagenicity in the Ames test using Salmonella typhimurium strains TA98 and TA100 under -S9 metabolic activation conditions. [] This raises significant concerns about its safety for laboratory use and highlights the importance of careful handling and waste disposal.
Q2: How does the mutagenicity of this compound compare to other HPLC labeling reagents?
A: The study investigated the mutagenicity of 12 different HPLC labeling reagents for carboxyl compounds. [] Six reagents, including this compound, exhibited strong mutagenicity under -S9 conditions in both TA98 and TA100 strains. This suggests that several commonly used HPLC labeling reagents pose potential mutagenic risks, emphasizing the need for further investigation into safer alternatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.